molecular formula C4H5ClN4 B016297 4-Chloro-2,6-diaminopyrimidine CAS No. 156-83-2

4-Chloro-2,6-diaminopyrimidine

Cat. No. B016297
CAS RN: 156-83-2
M. Wt: 144.56 g/mol
InChI Key: QJIUMVUZDYPQRT-UHFFFAOYSA-N
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Patent
US05525711

Procedure details

To 500 mL of freshly distilled POCl3 at a temperature of 80°-90° C. is added 100 g of 2,4-diamino-6-oxo-dihydropyrimidine (Aldrich, Milwaukee, Wis., USA). The mixture is distilled under reflux until, after approximately 2 hours, the mixture has completely dissolved. The residual POCl3 is suctioned off using vacuum and the remaining syrup is dripped slowly onto ice. The highly acidic solution is carefully neutralized by cooling it using concentrated sodium aluminate solution, and in the final stage with solid sodium carbonate. When completed the total volume of solution is approximately 1800 mL. Upon cooling a yellowish precipitate is separated out which is suctioned off and dried in a vacuum desiccator. The end product which contains mostly non-organic salts is boiled three times, each time with 1 liter of acetone to which active charcoal is added. The extracts are cooled and the resulting clear precipitate is collected. Evaporation of the filtrates yields an additional fraction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diamino-6-oxo-dihydropyrimidine
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[NH2:6][CH:7]1[NH:12][C:11]([NH2:13])=[CH:10][C:9](=O)[NH:8]1>>[Cl:3][C:9]1[N:8]=[C:7]([NH2:6])[N:12]=[C:11]([NH2:13])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
2,4-diamino-6-oxo-dihydropyrimidine
Quantity
100 g
Type
reactant
Smiles
NC1NC(C=C(N1)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until, after approximately 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
the mixture has completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by cooling it
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a yellowish precipitate
CUSTOM
Type
CUSTOM
Details
is separated out which
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator
ADDITION
Type
ADDITION
Details
each time with 1 liter of acetone to which active charcoal is added
TEMPERATURE
Type
TEMPERATURE
Details
The extracts are cooled
CUSTOM
Type
CUSTOM
Details
the resulting clear precipitate is collected
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrates
CUSTOM
Type
CUSTOM
Details
yields an additional fraction

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.